3-Trifluoromethylbenzoylurea

Description

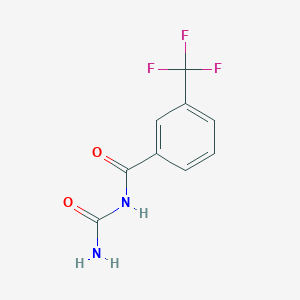

3-Trifluoromethylbenzoylurea is a synthetic organic compound characterized by a benzoylurea backbone substituted with a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The urea functional group (-NHCONH₂) and the electron-withdrawing trifluoromethyl moiety confer unique physicochemical properties, including enhanced thermal stability and hydrogen-bonding capacity.

Properties

Molecular Formula |

C9H7F3N2O2 |

|---|---|

Molecular Weight |

232.16 g/mol |

IUPAC Name |

N-carbamoyl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7(15)14-8(13)16/h1-4H,(H3,13,14,15,16) |

InChI Key |

FQCLVTLBYCCZHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The trifluoromethylbenzoyl moiety is shared across several compounds, but differences in functional groups significantly alter reactivity and applications:

*Calculated based on molecular formula. †Discrepancy noted: Theoretical molar mass for C₈H₄ClF₃O is ~216.57 g/mol. The reported value (208.57) may reflect a typographical error .

Reactivity and Stability

- This compound : The urea group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Stability is higher than acyl or sulfonyl chlorides due to lower electrophilicity.

- Benzoyl Chloride (C₈H₄ClF₃O) : Highly reactive toward nucleophiles (e.g., amines, alcohols), making it a key intermediate for synthesizing amides or esters. Moisture-sensitive, requiring anhydrous handling .

- Sulfonyl Chloride (C₈H₆ClF₃O₂S) : Reacts with amines to form sulfonamides, a common motif in drug design. More stable than acyl chlorides but less than ureas .

Research Findings and Data Gaps

- Thermal Stability : Trifluoromethyl groups enhance thermal resistance. Benzoylurea derivatives decompose above 200°C, whereas acyl chlorides degrade rapidly at lower temperatures .

- Solubility : Urea derivatives show superior aqueous solubility compared to esters or sulfonamides, critical for bioavailability in agrochemicals.

- Toxicity : Sulfonyl chlorides and acyl chlorides are irritants (requires PPE), while ureas are generally safer .

Data Limitations : Direct studies on this compound are absent in the provided evidence. Applications are inferred from structural analogs. Further experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.